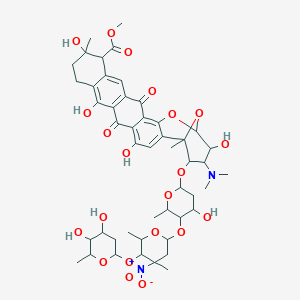

Cororubicin

Beschreibung

Eigenschaften

IUPAC Name |

methyl 24-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H62N2O21/c1-17-35(54)25(52)14-27(64-17)68-42-19(3)66-29(16-46(42,4)50(61)62)67-40-18(2)65-28(15-26(40)53)69-43-34(49(7)8)39(58)45-70-41-23(48(43,6)71-45)13-24(51)31-32(41)37(56)22-12-21-20(36(55)30(22)38(31)57)10-11-47(5,60)33(21)44(59)63-9/h12-13,17-19,25-29,33-35,39-40,42-43,45,51-55,58,60H,10-11,14-16H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWPFMVQHLUEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CCC9=C8O)(C)O)C(=O)OC)O)N(C)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H62N2O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1003.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160605-92-5 | |

| Record name | Cororubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160605925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Architecture of a Potent Anthracycline

Doxorubicin, an anthracycline antibiotic, stands as a cornerstone in the armamentarium of cancer chemotherapy.[1][2] Its broad-spectrum efficacy against a range of hematological malignancies and solid tumors has rendered it an indispensable tool in oncology for decades.[1][] This guide provides a comprehensive technical overview of the chemical structure of doxorubicin, delving into the nuances of its molecular architecture and the profound implications for its mechanism of action and therapeutic application. Understanding the intricate details of its structure is paramount for researchers and drug development professionals seeking to harness its cytotoxic potential while mitigating its associated toxicities.

Core Molecular Framework: A Fusion of Aglycone and Sugar

Doxorubicin possesses a complex molecular structure characterized by a tetracyclic aglycone, known as doxorubicinone, linked via a glycosidic bond to an amino sugar, daunosamine.[][4][5] This fundamental arrangement is the defining feature of the anthracycline class of compounds.

The Doxorubicinone Aglycone: The Planar Intercalator

The aglycone portion of doxorubicin is a planar tetracyclic ring system derived from naphthacenequinone.[6] This rigid, aromatic structure is crucial for one of doxorubicin's primary mechanisms of action: DNA intercalation.[2][7] The planar rings insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and the inhibition of essential cellular processes like replication and transcription.[2][7]

Key functional groups adorn the doxorubicinone core, each contributing to the molecule's overall activity and properties:

-

Quinone and Hydroquinone Moieties: Rings C and B of the tetracyclic system contain quinone and hydroquinone functionalities, respectively.[5] These groups are redox-active and are implicated in the generation of reactive oxygen species (ROS), a secondary mechanism contributing to doxorubicin's cytotoxicity.[2]

-

Hydroxyl Groups: Multiple hydroxyl groups are strategically positioned around the aglycone. These groups are involved in hydrogen bonding interactions with DNA and topoisomerase II, further stabilizing the drug-DNA complex.[]

-

Methoxy Group: A methoxy group is attached to the D ring, influencing the electronic properties of the aromatic system.

-

Hydroxyacetyl Side Chain: A distinguishing feature of doxorubicin compared to its precursor, daunorubicin, is the hydroxyacetyl side chain at the C-9 position.[6] This seemingly minor difference has a significant impact on the drug's spectrum of activity.

The Daunosamine Sugar: The Anchor in the Minor Groove

Attached to the A ring of the aglycone via a glycosidic linkage is the amino sugar daunosamine.[][5] This sugar moiety plays a critical role in the molecule's interaction with DNA. While the planar aglycone intercalates between base pairs, the daunosamine sugar resides in the minor groove of the DNA helix.[7] The amino group of the sugar is positively charged at physiological pH, facilitating electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby anchoring the drug in place.

Chemical Identification and Properties

A precise understanding of a molecule's chemical identifiers and physicochemical properties is fundamental for research and development.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₉NO₁₁ | [6][8][9] |

| Molecular Weight | 543.52 g/mol | [9] |

| CAS Registry Number | 23214-92-8 | [8][10] |

| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | [6] |

| Appearance | Red-orange crystalline solid | [11] |

| Solubility | Soluble in water and methanol | [11][12] |

Visualizing the Chemical Structure of Doxorubicin

The following diagram, generated using the DOT language, provides a two-dimensional representation of the chemical structure of doxorubicin, highlighting the key functional groups and ring systems.

Caption: 2D chemical structure of Doxorubicin.

Mechanism of Action: A Multifaceted Assault on Cancer Cells

The chemical structure of doxorubicin dictates its multifaceted mechanism of action, which extends beyond simple DNA intercalation.

-

DNA Intercalation and Topoisomerase II Inhibition: As previously mentioned, the planar aglycone intercalates into DNA.[7] This physical obstruction interferes with the machinery of DNA replication and transcription.[] Furthermore, doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress during DNA replication.[2][13] By preventing the re-ligation of these breaks, doxorubicin leads to the accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death).[2]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicinone core can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[2] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to the drug's cytotoxic effects. This mechanism is also thought to be a major contributor to the cardiotoxicity associated with doxorubicin.[1]

-

Histone Eviction and Epigenetic Alterations: Recent studies have shown that doxorubicin can induce the eviction of histones from transcriptionally active chromatin.[7] This disruption of chromatin structure can lead to widespread deregulation of gene expression, further contributing to cell death.

The following diagram illustrates the key steps in the mechanism of action of doxorubicin.

Caption: Mechanism of action of Doxorubicin.

Synthesis of Doxorubicin: From Fermentation to Semi-Synthesis

Doxorubicin is a naturally occurring compound produced by the bacterium Streptomyces peucetius.[1] The biosynthetic pathway involves a type II polyketide synthase.[14] While fermentation of mutant strains of S. peucetius is a primary source of doxorubicin, it can also be produced semi-synthetically from the more abundant precursor, daunorubicin.[7][14] This conversion involves the hydroxylation of daunorubicin at the C-14 position.[7]

A common laboratory-scale method for the synthesis of doxorubicinone, the aglycone of doxorubicin, involves the acid-catalyzed hydrolysis of the glycosidic bond of doxorubicin.[4]

Experimental Protocol: Acid Hydrolysis of Doxorubicin to Doxorubicinone

This protocol outlines a general procedure for the cleavage of the daunosamine sugar from doxorubicin.

Materials:

-

Doxorubicin hydrochloride

-

0.1 M Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel)

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Dissolution: Prepare a solution of doxorubicin hydrochloride in 0.1 M HCl in a round-bottom flask.[4]

-

Hydrolysis: Heat the solution to 80°C under reflux for a specified period (e.g., 8 hours).[4] The progress of the reaction can be monitored by the color change of the solution from red to a more orange or yellowish-red.[4]

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the solution to approximately pH 7 with a sodium bicarbonate solution.[4] Carbon dioxide gas will be evolved during this step.

-

Precipitation and Isolation: As the solution is neutralized, the water-insoluble doxorubicinone will precipitate out as a red-orange solid.[4]

-

Filtration and Washing: Collect the precipitate by filtration and wash it with deionized water to remove any remaining water-soluble impurities, including the daunosamine sugar.

-

Drying: Dry the isolated doxorubicinone under vacuum.

-

Purity Analysis: The purity of the synthesized doxorubicinone should be assessed using a suitable analytical technique, such as HPLC.

The following workflow diagram illustrates the key steps in the synthesis of doxorubicinone from doxorubicin.

Caption: Workflow for Doxorubicinone Synthesis.

Conclusion: A Molecule of Continued Significance

The chemical structure of doxorubicin is a testament to the intricate relationship between molecular architecture and biological function. Its planar tetracyclic aglycone and appended amino sugar work in concert to create a potent cytotoxic agent that has remained a mainstay of cancer therapy. A thorough understanding of its structure, from the arrangement of its functional groups to its three-dimensional conformation, is crucial for the rational design of new analogs with improved efficacy and reduced toxicity. As cancer research continues to evolve, the foundational knowledge of doxorubicin's chemical properties will undoubtedly serve as a springboard for the development of the next generation of anticancer therapeutics.

References

-

Doxorubicin. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Doxorubicin | C27H29NO11 | CID 31703. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Doxorubicin Hydrochloride | C27H30ClNO11 | CID 443939. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Doxorubicin (Adriamycin) HCl | C27H30NO11+ | CID 1690. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Doxorubicin. (n.d.). CAS Common Chemistry. Retrieved January 15, 2026, from [Link]

-

Biosynthesis of doxorubicin. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Doxorubicin. (n.d.). Cancer Research UK. Retrieved January 15, 2026, from [Link]

-

Doxorubicin (Adriamycin) | C27H30ClNO11 | CID 51066577. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.

-

What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

Doxorubicin Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved January 15, 2026, from [Link]

-

Doxorubicin. (n.d.). In Merck Index. Retrieved January 15, 2026, from [Link]

-

Doxorubicin hydrochloride CAS#: 25316-40-9. (n.d.). ChemWhat. Retrieved January 15, 2026, from [Link]

- The synthesis of a prodrug of doxorubicin designed to provide reduced systemic toxicity and greater target efficacy. (2000). Journal of Medicinal Chemistry, 43(21), 3973-3983.

-

doxorubicin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 15, 2026, from [Link]

- Micallef, J. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Cancers, 12(10), 2939.

- Sikora, M., et al. (2022). Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma. Sensors, 22(15), 5585.

Sources

- 1. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Doxorubicin - Wikipedia [en.wikipedia.org]

- 8. CAS 23214-92-8: Doxorubicin | CymitQuimica [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Doxorubicin [drugfuture.com]

- 12. chemwhat.com [chemwhat.com]

- 13. cancerresearchuk.org [cancerresearchuk.org]

- 14. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

The Emergence of Doxorubicin as a Potent Anti-Cancer Agent: A Technical Guide for Drug Development Professionals

Abstract

Doxorubicin, an anthracycline antibiotic derived from Streptomyces peucetius var. caesius, stands as a cornerstone in the armamentarium of anti-cancer therapeutics.[1] Its broad-spectrum efficacy against a range of hematological and solid tumors has cemented its role in numerous chemotherapy regimens. This technical guide provides an in-depth exploration of Doxorubicin's potential as an anti-cancer agent, designed for researchers, scientists, and drug development professionals. We will delve into its core mechanisms of action, provide detailed, field-proven experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates. This document is structured to serve as a practical and authoritative resource, grounding its claims in established scientific literature to empower the next wave of cancer research and therapeutic innovation.

Introduction: The Molecular Profile of Doxorubicin

Doxorubicin is a complex molecule characterized by a tetracyclic quinone-containing aglycone, daunomycinone, linked to the amino sugar, daunosamine. This unique structure is pivotal to its anti-neoplastic activity, allowing it to intercalate into DNA and interact with key cellular machinery. Its primary therapeutic applications include the treatment of breast cancer, lung cancer, ovarian cancer, and various sarcomas, often in combination with other chemotherapeutic agents. Despite its efficacy, the clinical utility of Doxorubicin is often constrained by dose-dependent cardiotoxicity, a critical consideration in drug development and patient management.[2]

Core Mechanisms of Anti-Cancer Activity

Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells, primarily targeting the cell's genetic material and redox homeostasis.

DNA Intercalation and Topoisomerase II Poisoning

The planar aromatic structure of Doxorubicin allows it to intercalate between DNA base pairs, physically obstructing the processes of DNA replication and transcription.[3] More critically, Doxorubicin acts as a potent inhibitor of Topoisomerase II, an enzyme essential for resolving DNA topological challenges during replication and transcription.[1] By stabilizing the Topoisomerase II-DNA cleavage complex, Doxorubicin prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[1][4] This extensive DNA damage triggers the DNA Damage Response (DDR), a complex signaling network that ultimately determines the cell's fate.[4]

Generation of Reactive Oxygen Species (ROS)

The quinone moiety of Doxorubicin is a key player in its ability to generate reactive oxygen species (ROS).[5] Through redox cycling, Doxorubicin can donate an electron to molecular oxygen, forming superoxide anions (O₂⁻).[5] This process is particularly active within the mitochondria, the cell's primary site of oxidative metabolism. The resulting surge in intracellular ROS induces a state of oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA.[2] This oxidative damage contributes significantly to Doxorubicin-induced apoptosis.[6][7]

In Vitro Evaluation of Doxorubicin's Anti-Cancer Potential: Detailed Experimental Protocols

To rigorously assess the anti-cancer properties of Doxorubicin in a laboratory setting, a series of well-established in vitro assays are employed. The following protocols are presented with the level of detail expected by a seasoned researcher, including critical steps, reagent concentrations, and troubleshooting insights.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Doxorubicin Treatment: Prepare serial dilutions of Doxorubicin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the Doxorubicin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, carefully aspirate the Doxorubicin-containing medium. This step is crucial as the red color of Doxorubicin can interfere with absorbance readings.[8][9] Wash the cells once with 100 µL of sterile Phosphate-Buffered Saline (PBS). Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Doxorubicin concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the Doxorubicin concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality and Trustworthiness: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of viable cells. By removing the Doxorubicin-containing medium and washing the cells, we ensure that the colorimetric readout is not skewed by the inherent color of the drug, thus providing a self-validating system for assessing cytotoxicity.[8]

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with Doxorubicin at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).[11][12]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[11] It is important to include an unstained, Doxorubicin-treated control to account for its intrinsic fluorescence.[10]

Causality and Trustworthiness: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide, a membrane-impermeable DNA-binding dye, can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells. This dual-staining strategy provides a robust and validated method to quantify the different stages of cell death.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol:

-

Cell Treatment and Harvesting: Treat cells with Doxorubicin as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for later analysis.[10]

-

Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). The inclusion of RNase A is critical to prevent the staining of RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Causality and Trustworthiness: The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the clear distinction between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). This provides a reliable method to assess Doxorubicin-induced cell cycle arrest.

Measurement of Intracellular ROS: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with Doxorubicin.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm serum-free medium. Add medium containing 10-25 µM DCFH-DA to each well and incubate for 30 minutes at 37°C.[13]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[14]

-

Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[14] Alternatively, cells can be visualized using a fluorescence microscope.

Causality and Trustworthiness: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][15] The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Experimental Protocol (based on a commercial kit):

-

Reaction Setup: On ice, assemble a 20-30 µL reaction mixture containing 1X Topoisomerase II assay buffer, 0.1-0.2 µg of kDNA, and the desired concentration of Doxorubicin.[16][17]

-

Enzyme Addition: Add 2-6 units of human Topoisomerase II enzyme to initiate the reaction.[18]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[16]

-

Reaction Termination: Stop the reaction by adding 1/10 volume of 10% SDS.[16]

-

Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to remove the enzyme.[18]

-

Gel Electrophoresis: Add gel loading buffer and run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[18]

-

Visualization: Visualize the DNA bands under UV light.

Causality and Trustworthiness: Kinetoplast DNA is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network, releasing the individual minicircles which can then enter the agarose gel.[17] Inhibition of the enzyme by Doxorubicin will result in the kDNA remaining as a high molecular weight complex at the top of the gel, providing a clear and reliable readout of enzyme inhibition.

Impact on Key Signaling Pathways

Doxorubicin's induction of DNA damage and oxidative stress triggers a complex network of signaling pathways that ultimately determine the cancer cell's fate.

DNA Damage Response (DDR) Pathway

The accumulation of DNA double-strand breaks caused by Doxorubicin is a potent activator of the DDR pathway.

Caption: Doxorubicin-induced DNA Damage Response Pathway.

Upon DNA damage, the ATM (Ataxia Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates the checkpoint kinase CHK2.[17] CHK2 then phosphorylates the tumor suppressor protein p53, leading to its stabilization and activation.[19] Activated p53 transcriptionally upregulates target genes such as p21 and GADD45, which mediate cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[20][21] If the DNA damage is too severe to be repaired, p53 can initiate apoptosis.[20][22]

ROS-Mediated Apoptotic Signaling

The generation of ROS by Doxorubicin is a key driver of apoptosis through both intrinsic and extrinsic pathways.

Caption: ROS-Mediated Intrinsic Apoptosis Pathway.

ROS-induced mitochondrial stress leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[6][23] This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[23] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[23] Caspase-9, in turn, activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell during apoptosis.[24][25]

Concluding Remarks

Doxorubicin remains a powerful and widely used anti-cancer agent, a testament to its potent and multifaceted mechanisms of action. A thorough understanding of its molecular interactions, particularly its impact on DNA integrity and cellular redox status, is crucial for its effective application and for the development of novel therapeutic strategies that can enhance its efficacy while mitigating its toxic side effects. The detailed protocols and pathway analyses presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of Doxorubicin and to innovate in the ongoing fight against cancer.

References

-

Chang, V. T., & Chen, L. K. (2003). Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis. Life sciences, 73(16), 2047–2058. [Link]

-

Bioquochem. DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]

-

Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3672. [Link]

-

Perez-Plasencia, C., & Dueñas-Gonzalez, A. (2014). Deficiency in p53 is required for doxorubicin induced transcriptional activation of NF-кB target genes in human breast cancer. Oncotarget, 5(2), 436–448. [Link]

-

ResearchGate. Doxorubicin effects on cell death Doxorubicin leads to ROS formation, lipid peroxidation, DNA and mitochondrial damage, impaired calcium handling, induction of P53 and apoptotic pathways. [Link]

-

ProFoldin. 96-Well Human Topo II DNA Decatenation Assay Kits. [Link]

-

Bio-protocol. 2.5. Caspase-3/7—Activity Assay. [Link]

-

Al-Dhaiban, A. A., Al-Otaibi, B., Al-Otaibi, M., & Al-Otaibi, M. (2024). Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol. MethodsX, 12, 102602. [Link]

-

Liu, C. J., Lin, Y. C., & Tang, C. H. (2014). P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells. Oncotarget, 5(1), 154–166. [Link]

-

Zhu, W., Zou, Y., & Ai, D. (2007). ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes. Journal of cellular and molecular medicine, 11(5), 1117–1125. [Link]

-

ResearchGate. Doxorubicin increases generation of ROS and augments apoptosis in cardiac cells. [Link]

-

Zhang, Y., & Chen, X. (2023). p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act. Nutrients, 15(10), 2279. [Link]

-

JoVE. Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. [Link]

-

Lin, C. H., & Chen, C. N. (2018). P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage. Cell death discovery, 4, 10. [Link]

-

TNO Repository. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. [Link]

-

Frontiers. MicroRNAs in doxorubicin-induced cardiotoxicity: The DNA damage response. [Link]

-

Dove Medical Press. Doxorubicin and Edelfosine Combo-Loaded Lipid–Polymer Hybrid Nanoparticles for the Treatment of Osteosarcoma. [Link]

-

Lal, S., Mahajan, A., Chen, W. N., & Chowbay, B. (2010). Doxorubicin pathways: pharmacodynamics and adverse effects. Current drug metabolism, 11(2), 115–128. [Link]

-

Daniel, P. T., & Möröy, T. (2012). Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation. Molecular & cellular proteomics : MCP, 11(6), M111.015702. [Link]

-

ResearchGate. Doxorubicin (DOX) induces DNA damage and G2/M- to S-phase arrest. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Oxford Academic. Flow cytometric analysis of the cell cycle phase specificity of DNA damage induced by radiation, hydrogen peroxide and doxorubicin. [Link]

-

Scordino, M., & Spatafora, C. (2022). Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol. International journal of molecular sciences, 23(25), 16405. [Link]

-

Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3027. [Link]

-

Zhao, L., & Zhang, B. (2017). Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress. Antioxidants & redox signaling, 27(12), 892–907. [Link]

-

ResearchGate. Annexin V-PI stain assay. (A) Apoptosis determined by flow cytometry in MDAMB231 cells treated with different DOX fomulations (0.01 mM) for 24 h after staining with Annexin V-FITC. [Link]

-

Monteiro, A., & Santos, C. (2018). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Journal of cellular and molecular medicine, 22(8), 4059–4062. [Link]

-

ResearchGate. (PDF) Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. [Link]

-

MDPI. Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells. [Link]

-

Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

MTT Cell Assay Protocol. [Link]

-

ResearchGate. The effect of DOX, CA and CA + DOX on caspase 3/7 activity in fibroblast cells. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. bosterbio.com [bosterbio.com]

- 13. bioquochem.com [bioquochem.com]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. doc.abcam.com [doc.abcam.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. topogen.com [topogen.com]

- 19. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. dovepress.com [dovepress.com]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biosynthesis of Doxorubicin

A Note on the Topic: Initial searches for "Cororubicin" did not yield information on a known biosynthetic pathway. The query has been interpreted as a likely reference to Doxorubicin , a structurally similar and extensively studied anthracycline antibiotic with a well-documented biosynthetic pathway. This guide will provide a comprehensive overview of the Doxorubicin biosynthesis pathway in Streptomyces peucetius.

Introduction

Doxorubicin is a potent anthracycline antibiotic that stands as one of the most effective and widely used chemotherapeutic agents in the treatment of a broad spectrum of cancers.[1][2] It is a secondary metabolite produced by the Gram-positive soil bacterium Streptomyces peucetius.[1][3] The biosynthesis of doxorubicin is a complex, multi-stage process orchestrated by a cohort of enzymes encoded by genes clustered together in the bacterial genome. This process begins with the assembly of a polyketide backbone by a Type II polyketide synthase (PKS), followed by a series of intricate tailoring reactions including cyclizations, oxidations, and glycosylation to yield the final, biologically active molecule.[1][4]

Understanding this pathway is not merely an academic exercise; it is paramount for the rational genetic engineering of S. peucetius to improve doxorubicin titers and for the combinatorial biosynthesis of novel anthracycline analogs with potentially enhanced therapeutic indices.[1][2] The biosynthetic machinery is primarily encoded by three key gene clusters:

-

dps (daunorubicin-doxorubicin polyketide synthase) genes: Responsible for the synthesis of the polyketide aglycone core.[1][5]

-

dnm (daunosamine biosynthesis) genes: Govern the formation of the deoxysugar moiety, L-daunosamine.[1][4]

-

dnr (daunorubicin biosynthesis and regulation) genes: Code for tailoring enzymes and regulatory proteins.[1]

This guide provides a detailed exploration of these stages, from the initial condensation of simple metabolic precursors to the final enzymatic modifications that produce doxorubicin.

Part 1: Assembly of the Aglycone Core via Type II Polyketide Synthase

The formation of doxorubicin's characteristic tetracyclic aglycone skeleton is initiated by a Type II Polyketide Synthase (PKS). Unlike the large, multifunctional Type I PKSs, Type II systems consist of a complex of discrete, monofunctional enzymes that act iteratively.[6][7]

The process commences with the formation of a 21-carbon linear polyketide chain.[1][6] This is assembled from a single propionyl-CoA starter unit and nine sequential additions of two-carbon units derived from malonyl-CoA extenders.[1][4] The core "minimal PKS" machinery required for this chain elongation includes:

-

Ketosynthase (KS)/Chain Length Factor (CLF) Heterodimer (DpsA/DpsB): This complex catalyzes the crucial decarboxylative condensation between the growing polyketide chain and the incoming malonyl-ACP. The CLF component is critical for controlling the final chain length of ten ketide units.[6]

-

Acyl Carrier Protein (ACP) (DpsG): A small, acidic protein that carries the growing polyketide chain and the malonyl extender units as thioesters via its phosphopantetheine prosthetic group.[5][6]

-

Malonyl-CoA:ACP Acyltransferase (MAT): This enzyme loads the malonyl extender units from malonyl-CoA onto the ACP.[6]

The assembled decaketide chain, while still associated with the PKS complex, undergoes a series of crucial enzymatic modifications to form the first stable intermediate, aklanonic acid.[1][5] This involves a C-9 ketoreduction catalyzed by DpsE, followed by a series of highly specific cyclization and aromatization reactions catalyzed by enzymes like DpsF (a C-7/C-12 cyclase/aromatase).[6]

Caption: Figure 1: Formation of the Polyketide Core

Part 2: Post-PKS Tailoring and Maturation to ε-Rhodomycinone

Following the initial cyclization, the intermediate aklanonic acid undergoes a series of "tailoring" modifications catalyzed by enzymes primarily from the dnr gene cluster. These post-PKS modifications are essential for creating the mature aglycone, ε-rhodomycinone, which is the substrate for subsequent glycosylation.[4][8]

Key enzymatic steps in this maturation process include:

-

Oxygenation: An anthrone-type oxygenase, DnrG, introduces a keto group at C-12.[6]

-

Methylation: A methyltransferase adds a methyl group.

-

Hydroxylation and Decarboxylation: Additional enzymatic steps lead to the formation of the final tetracyclic quinone structure of ε-rhodomycinone.[1]

These tailoring reactions are highly specific and their sequential order is critical for the correct assembly of the final product.

Part 3: Biosynthesis of TDP-L-Daunosamine and Glycosylation

A crucial feature of doxorubicin's structure and activity is the C-7 glycosidic linkage to the deoxysugar L-daunosamine. This sugar is synthesized from a primary metabolic precursor, glucose-1-phosphate, in a dedicated pathway encoded by the dnm gene cluster.[1][4]

The pathway involves several enzymatic steps:

-

Thymidylylation (DnmL): The pathway is initiated by the conversion of glucose-1-phosphate to TDP-glucose.

-

Epimerization and Dehydration (DnmM, DnmV): A series of enzymatic reactions modify the glucose scaffold.

-

Ketoreduction (DnmU): A key reduction step.

-

Transamination (DnmT): An amino group is added to form the final activated sugar, TDP-L-daunosamine.[4]

Once synthesized, this activated sugar is transferred to the aglycone core. The glycosyltransferase DnrS catalyzes the attachment of TDP-L-daunosamine to the C-7 hydroxyl group of ε-rhodomycinone, forming an intermediate known as rhodomycin D.[1][6]

Part 4: The Final Conversion: From Daunorubicin to Doxorubicin

The product of the initial glycosylation, rhodomycin D, undergoes further modifications, including demethylation by DnrP, to yield daunorubicin .[6] Daunorubicin is itself a potent anticancer agent and is the immediate precursor to doxorubicin.[6]

The final, and often rate-limiting, step in the entire pathway is the conversion of daunorubicin to doxorubicin. This reaction is a C-14 hydroxylation catalyzed by the cytochrome P450 monooxygenase, DoxA .[1][9] The discovery and characterization of the doxA gene was a pivotal moment, revealing that all daunorubicin-producing strains possess the genetic capacity to produce the more clinically valuable doxorubicin.[6] Engineering the expression and efficiency of DoxA has been a major focus for improving doxorubicin yields in industrial fermentation.[6][9]

Caption: Figure 2: Post-PKS and Final Assembly Pathway

Part 5: Key Experimental Methodologies

Elucidating the doxorubicin biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Gene knockout studies have been instrumental in assigning function to specific open reading frames (ORFs), while heterologous expression has confirmed the production of intermediates.[5]

Experimental Protocol 1: Gene Inactivation via Homologous Recombination

This protocol describes a generalized workflow for creating a targeted gene deletion in S. peucetius to confirm its role in doxorubicin biosynthesis.

Objective: To inactivate a target gene (e.g., doxA) and analyze the resulting metabolic profile.

Methodology:

-

Construct Design: Amplify ~1.5 kb regions of DNA flanking the target gene (doxA) upstream ("left arm") and downstream ("right arm").

-

Vector Assembly: Clone the left and right arms into a temperature-sensitive suicide vector containing a selectable marker (e.g., apramycin resistance).

-

Protoplast Transformation: Prepare protoplasts of S. peucetius and transform them with the constructed vector. Plate on regeneration medium containing the selection antibiotic at a permissive temperature (e.g., 30°C) to select for single-crossover integrants.

-

Selection for Double Crossover: Culture the single-crossover mutants in liquid medium without selection. Then, plate the culture at a non-permissive temperature (e.g., 39°C) to select for colonies that have undergone a second crossover event, excising the vector.

-

Genotypic Screening: Screen the resulting colonies by PCR using primers that anneal outside the cloned flanking regions. The wild-type will yield a larger PCR product than the deletion mutant.

-

Phenotypic Analysis: Culture the confirmed deletion mutant (e.g., ΔdoxA) alongside the wild-type strain. Extract the secondary metabolites from the culture broth and analyze by HPLC and LC-MS.

-

Expected Outcome: The ΔdoxA mutant will accumulate the precursor, daunorubicin, but will fail to produce doxorubicin, confirming DoxA's function as the terminal hydroxylase.

Experimental Protocol 2: In Vitro Assay of DoxA Hydroxylase Activity

This protocol outlines the characterization of the DoxA enzyme by expressing it recombinantly and assaying its activity.[6]

Objective: To confirm the C-14 hydroxylase activity of recombinant DoxA.

Methodology:

-

Recombinant Expression: Clone the doxA gene into an E. coli expression vector (e.g., pET series). Transform into an expression host like E. coli BL21(DE3).

-

Protein Production & Purification: Grow the recombinant E. coli strain and induce protein expression with IPTG. Lyse the cells and purify the His-tagged DoxA protein using Nickel-NTA affinity chromatography.

-

Enzyme Assay: Set up a reaction mixture in a suitable buffer containing:

-

Purified DoxA enzyme

-

Substrate: Daunorubicin

-

Cofactor: NADPH

-

A spinach ferredoxin/ferredoxin reductase system to shuttle electrons to the P450 enzyme.

-

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC, comparing the retention times and UV-Vis spectra to authentic standards of daunorubicin and doxorubicin.

-

Expected Outcome: The reaction mixture containing all components will show a peak corresponding to doxorubicin, which will be absent in control reactions lacking the enzyme or NADPH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biotechnological doxorubicin production: pathway and regulation engineering of strains for enhanced production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Characterization of the Streptomyces peucetius ATCC 29050 genes encoding doxorubicin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 8. Modification of post-PKS tailoring steps through combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Administration of Cororubicin, a Doxorubicin-Analog Anthracycline, in Preclinical Animal Models

For Research Use Only.

Introduction

Cororubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely utilized in oncology.[1] Its mechanism of action, similar to its well-studied analog doxorubicin, involves the inhibition of DNA and RNA synthesis in rapidly proliferating cancer cells.[2][3] This is primarily achieved through the intercalation into the DNA double helix and the subsequent inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[][5] Additionally, this compound is believed to induce apoptosis through the generation of reactive oxygen species (ROS) and the accumulation of the p53 tumor suppressor protein.[3][6]

Preclinical evaluation of this compound in animal models is a crucial step in the drug development process, providing essential data on its efficacy, toxicity, and pharmacokinetic profile.[7] Mouse and rat models are indispensable for these studies, allowing for the investigation of this compound's therapeutic potential against various cancers and for the optimization of dosing regimens.[8]

This document provides a comprehensive guide for the preparation, dosage, and administration of this compound in common rodent models, drawing upon the extensive knowledge base of its close analog, doxorubicin. These protocols are intended to ensure experimental reproducibility and adherence to safety standards.

Mechanism of Action: A Visualized Pathway

The cytotoxic effects of this compound are multifaceted, primarily targeting the machinery of cell division. The following diagram illustrates the key steps in its mechanism of action.

Caption: A generalized workflow for a preclinical efficacy study of this compound.

References

-

Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Protheragen. Retrieved from [Link]

- Hayward, R., & Hydock, D. S. (2007). Doxorubicin cardiotoxicity in the rat: an in vivo characterization.

- Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134.

- Hayward, R., & Hydock, D. S. (2007). Doxorubicin cardiotoxicity in the rat: an in vivo characterization.

- Fan, Y., et al. (2025). Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens. European Journal of Pharmacology, 1003, 177883.

-

Doxorubicin. (n.d.). Cancer Research UK. Retrieved from [Link]

-

Body weights of saline and doxorubicin treated mice. (n.d.). ResearchGate. Retrieved from [Link]

- Systemic and cardiac susceptibility of immune compromised mice to doxorubicin. (2019, April 25). BMC Cancer, 19(1), 387.

-

Doxorubicin. (n.d.). Wikipedia. Retrieved from [Link]

-

The in vivo animal model of doxorubicin (DOX) cardiotoxicity. (n.d.). ResearchGate. Retrieved from [Link]

-

Doxorubicin. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. (n.d.). Hindawi. Retrieved from [Link]

-

What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

- Mazukina, E. V., et al. (2021). Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits.

-

Doxorubicin Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- Toxicity and Safety Evaluation of Doxorubicin-Loaded Cockleshell-Derived Calcium Carbonate Nanoparticle in Dogs. (n.d.). International Journal of Nanomedicine, 16, 5519–5532.

- Doxorubicin-Induced Cardiotoxicity: An Overview on Pre-clinical Therapeutic Approaches. (2022, January 27). Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(1), 16-27.

- Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician. (n.d.). Frontiers in Physiology, 12, 684234.

- Reducing Doxorubicin Cardiotoxicity in the Rat Using Deferred Treatment With ADR-529. (n.d.). Cancer Chemotherapy and Pharmacology, 33(3), 203-210.

-

USE OF DOXORUBICIN IN RODENTS. (2023, September 18). McGill University. Retrieved from [Link]

- Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). Pharmacogenomics, 16(15), 1829–1841.

- Doxorubicin Dose-Dependent Impact on Physiological Balance—A Holistic Approach in a Rat Model. (2023, July 22). Cancers, 15(14), 3737.

-

Preclinical Study of Pharmacological Properties of Doxorubicin-NPh. (2025, August 6). ResearchGate. Retrieved from [Link]

- Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting. (n.d.). Pharmaceutics, 13(9), 1334.

Sources

- 1. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 5. Doxorubicin - Wikipedia [en.wikipedia.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]

Application Note & Protocol: Advanced Methodologies for the Detection of Anthracyclines (e.g., Doxorubicin) in Biological Samples

Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of anthracycline antibiotics, such as Doxorubicin, in various biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving these potent chemotherapeutic agents. The methodologies detailed herein encompass High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and direct Fluorescence Spectroscopy. Emphasis is placed on the rationale behind experimental choices, self-validating protocols, and robust data interpretation.

Note on Terminology: Initial literature searches for "Cororubicin" did not yield a specified agent under this name. It is presumed that this may be a typographical error for a common anthracycline, most likely Doxorubicin, a cornerstone of many chemotherapy regimens.[1][2] The protocols detailed below are rigorously validated for Doxorubicin and are broadly applicable to structurally similar anthracyclines, such as Epirubicin, Daunorubicin, and their metabolites, with appropriate method adaptation.[3][4][5]

Introduction: The Critical Need for Anthracycline Quantification

Doxorubicin is a powerful anthracycline antibiotic widely employed in the treatment of a broad spectrum of cancers, including breast cancer, lymphomas, and sarcomas.[1][2] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, thereby disrupting cancer cell replication.[1] However, the clinical utility of Doxorubicin is often limited by a cumulative dose-dependent cardiotoxicity, which can lead to severe and sometimes irreversible heart damage.[6][7]

Therefore, the accurate and sensitive quantification of Doxorubicin and its primary active metabolite, doxorubicinol, in biological samples (e.g., plasma, serum, tissue, urine) is of paramount importance for several reasons:[6][8]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

-

Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, maximizing therapeutic efficacy while minimizing toxicity.[8]

-

Bioequivalence and Drug Delivery System Evaluation: To assess the performance of new formulations, such as liposomal or nanoparticle-based delivery systems, designed to improve the therapeutic index of the drug.[8]

This guide presents a selection of robust and validated analytical methods to meet these critical research and clinical needs.

Overview of Analytical Techniques

The choice of analytical method for Doxorubicin detection is contingent upon the required sensitivity, selectivity, sample matrix, and available instrumentation. The most prevalent and reliable methods are chromatography-based, though fluorescence spectroscopy offers a simpler, albeit less specific, alternative.

| Method | Principle | Typical Sensitivity (LLOQ) | Selectivity | Throughput | Instrumentation Cost |

| HPLC-UV/FLD | Chromatographic separation followed by UV-Visible or Fluorescence Detection. | 5-10 ng/mL (FLD)[9] | Good | Medium | Moderate |

| LC-MS/MS | Chromatographic separation coupled with highly selective mass spectrometric detection. | 0.1-1 ng/mL[6][10] | Excellent | High | High |

| Fluorescence Spectroscopy | Direct measurement of intrinsic fluorescence of the Doxorubicin molecule. | <0.1 µM (~55 ng/mL)[11] | Moderate | High | Low |

Sample Preparation: The Foundation of Accurate Analysis

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest.

Workflow for Sample Preparation from Biological Matrices

Caption: A generalized workflow for the extraction of anthracyclines from biological samples.

Protocol 1: Protein Precipitation for Plasma/Serum Samples[6][11]

This method is rapid and straightforward, suitable for high-throughput analysis.

-

Aliquoting: Transfer 250 µL of plasma or serum sample into a microcentrifuge tube.

-

Internal Standard (IS) Addition: Add a small volume (e.g., 50 µL) of an appropriate internal standard solution (e.g., Daunorubicin or a structural analog at a known concentration) to each sample, calibrator, and quality control (QC) sample. The IS is crucial for correcting for variability in extraction and instrument response.

-

Precipitation: Add 750 µL of cold methanol or acetonitrile (a 3:1 ratio of precipitating solvent to sample).

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-55°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the initial mobile phase used for the chromatographic analysis.

-

Final Centrifugation/Filtration: Centrifuge the reconstituted sample to pellet any remaining particulates, or filter through a 0.22 µm syringe filter before transferring to an autosampler vial for analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with either UV-Visible or Fluorescence Detection (FLD) is a workhorse method for Doxorubicin quantification. FLD is generally preferred due to its higher sensitivity and selectivity, as Doxorubicin is an intrinsically fluorescent molecule.[9]

Protocol 2: RP-HPLC with Fluorescence Detection for Doxorubicin in Plasma[9]

-

Chromatographic System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., water adjusted to pH 2.6 with phosphoric acid) is typical. A common starting gradient could be 32:68 (v/v) acetonitrile:buffer.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 20-50 µL.

-

Fluorescence Detection:

-

Run Time: Typically 10-15 minutes, ensuring the elution of Doxorubicin, its metabolites, and the internal standard.

Method Validation Insights

A robust analytical method must be validated to ensure its reliability. Key validation parameters include:

-

Linearity: Assessed by preparing calibration curves from spiked blank plasma at multiple concentration levels. A linear regression should yield a correlation coefficient (r²) > 0.99.[6]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20%).[10] For HPLC-FLD, LLOQs of around 5 ng/mL are achievable.[9]

-

Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations in replicate (n=5 or 6) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% for both precision (as %RSD) and accuracy (as %RE).[6]

-

Recovery: The efficiency of the extraction process, calculated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recoveries greater than 85% are generally desirable.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its unparalleled sensitivity and selectivity.[6][8] It allows for the simultaneous measurement of the parent drug and its metabolites, even at very low concentrations.

LC-MS/MS Workflow

Caption: The sequential stages of analysis in a typical LC-MS/MS system.

Protocol 3: UPLC-MS/MS for Doxorubicin and Doxorubicinol in Plasma[6][11]

-

Chromatographic System: An Ultra-High Performance Liquid Chromatography (UPLC) system is preferred for faster analysis and better resolution.

-

Column: A UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable choice.[6][11]

-

Mobile Phase:

-

Solvent A: 0.1% Acetic Acid or Formic Acid in Water

-

Solvent B: Acetonitrile

-

A gradient elution is typically used to separate the analytes from matrix components.

-

-

Flow Rate: 0.15 - 0.30 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves monitoring a specific precursor-to-product ion transition for each analyte.

Quantitative Performance of LC-MS/MS

The LC-MS/MS method offers superior performance characteristics:

| Parameter | Typical Value | Reference |

| Linearity Range (Doxorubicin) | 1 - 1000 ng/mL | [6][11] |

| Linearity Range (Doxorubicinol) | 0.5 - 500 ng/mL | [6][11] |

| LLOQ (Doxorubicin) | 0.5 - 1 ng/mL | [6][8] |

| LLOQ (Doxorubicinol) | 0.5 ng/mL | [6] |

| Intra- & Inter-day Precision | < 15% RSD | [6] |

| Intra- & Inter-day Accuracy | 85-115% | [6] |

Fluorescence Spectroscopy

For applications where high specificity is not the primary concern and a rapid, simple measurement is needed (e.g., in vitro cell uptake studies), direct fluorescence spectrometry can be employed.[11]

Protocol 4: Doxorubicin Measurement in Cell Lysates[11]

-

Cell Culture and Treatment: Culture cells of interest and treat with various concentrations of Doxorubicin for the desired time period.

-

Cell Harvesting: After incubation, wash the cells with cold Phosphate-Buffered Saline (PBS) to remove any extracellular drug.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., a buffer containing 0.1% Triton X-100).

-

Spectrofluorometer Measurement:

-

Transfer the cell lysate to a quartz cuvette or a microplate.

-

Set the spectrofluorometer to the optimal wavelengths for Doxorubicin.

-

Excitation Wavelength (λex): 470 nm

-

Emission Wavelength (λem): 560 nm

-

-

Quantification: Generate a standard curve using known concentrations of Doxorubicin in the same lysis buffer to quantify the amount of drug in the cell lysates. The detection sensitivity by this method can be less than 0.1 µM.[11]

Conclusion

The selection of an appropriate analytical method for the detection of Doxorubicin and other anthracyclines in biological samples is a critical step in both research and clinical settings. LC-MS/MS stands as the most sensitive and specific method, ideal for demanding pharmacokinetic and TDM studies. HPLC with fluorescence detection offers a robust and more accessible alternative for routine analysis. Direct fluorescence spectroscopy, while less specific, provides a rapid and straightforward tool for in vitro cellular assays. The protocols and data presented in this guide offer a validated starting point for researchers to implement these essential analytical techniques in their own laboratories.

References

-

Analysis of Doxorubicin Hydrochloride with the Agilent 1260 Infinity II Prime LC as per USP Monograph Method. Agilent Technologies. Available at: [Link]

-

LC–MS/MS method development for quantification of doxorubicin and its metabolite 13‐hydroxy doxorubicin in mice biological. AIR Unimi. Available at: [Link]

-

LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study. PubMed. Available at: [Link]

-

Doxorubicin. Wikipedia. Available at: [Link]

-

Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]

-

Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin. Dove Medical Press. Available at: [Link]

-

Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin. PMC - NIH. Available at: [Link]

-

Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. PMC - NIH. Available at: [Link]

-

Chemical structure of Doxorubicin in its neutral form. Ring A is bound... - ResearchGate. Available at: [Link]

-

KEGG DRUG: Doxorubicin. KEGG. Available at: [Link]

-

(PDF) An updated method to measure Doxorubicin concentration in biological matrix by using High Performance Liquid Chromatography (HPLC): an application to pharmacodelivery study. ResearchGate. Available at: [Link]

-

Doxorubicin | C27H29NO11 | CID 31703. PubChem - NIH. Available at: [Link]

-

Epirubicin versus doxorubicin: which is the anthracycline of choice for the treatment of breast cancer? PubMed. Available at: [Link]

-

Doxorubicin | Cancer drugs. Cancer Research UK. Available at: [Link]

-

Doxorubicin (Adriamycin) HCl | C27H30NO11+ | CID 1690. PubChem - NIH. Available at: [Link]

-

Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study. PubMed. Available at: [Link]

-

Doxorubicin Anticancer Drug Monitoring by ds-DNA-Based Electrochemical Biosensor in Clinical Samples. MDPI. Available at: [Link]

-

LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. PubMed. Available at: [Link]

-

A Lateral Flow Device for Point-of-Care Detection of Doxorubicin. PMC - NIH. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Determination of Doxorubicin Hydrochloride from Vacuum Foam Dried Formulation. RJPT. Available at: [Link]

-

Doxorubicin Anticancer Drug Monitoring by ds-DNA-Based Electrochemical Biosensor in Clinical Samples. MDPI. Available at: [Link]

-

A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats. NIH. Available at: [Link]

-

Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol. PMC - NIH. Available at: [Link]

-

Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

-

Development and Validation of RP-HPLC Method for the Determination of Doxorubicin Hydrochloride in Pure and Pharmaceutical Dosage Forms. IJATES. Available at: [Link]

-

Validation of a HPLC MS/MS Method for Determination of Doxorubicin in Mouse Serum and its Small Tissues. Available at: [Link]

-

Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy | Request PDF. ResearchGate. Available at: [Link]

-

LC-MS/MS method for simultaneous Doxorubicin and Baicalein estimation: formulation and pharmacokinetic applications. PMC - PubMed Central. Available at: [Link]

-

Detection of Doxorubicin Cardiotoxicity in Patients With Sarcomas by indium-111-antimyosin Monoclonal Antibody Studies. PubMed. Available at: [Link]

-

Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. PubMed. Available at: [Link]

-

Anti-Doxorubicin Antibody Products. Biocompare. Available at: [Link]

Sources

- 1. Doxorubicin - Wikipedia [en.wikipedia.org]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. Page loading... [guidechem.com]

- 4. Epirubicin versus doxorubicin: which is the anthracycline of choice for the treatment of breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Evaluating Doxorubicin in Combination Chemotherapy Regimens

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: Initial searches for "Cororubicin" did not yield results for a recognized chemotherapy agent. The "-rubicin" suffix is characteristic of the anthracycline class of antibiotics.[1][2] Therefore, this guide will focus on Doxorubicin , a cornerstone anthracycline antibiotic widely used in oncology since its approval in 1974.[3] The principles, protocols, and experimental designs detailed herein are broadly applicable to the preclinical evaluation of other anthracycline analogues in combination therapies.

Introduction: The Rationale for Combination Therapy

Doxorubicin remains one of the most effective anticancer drugs ever developed, with broad application against hematological malignancies and solid tumors, including breast, lung, ovarian, and bladder cancers.[4][] Its primary mechanisms of action are multifaceted, involving the intercalation into DNA, inhibition of the topoisomerase II enzyme, and the generation of cytotoxic free radicals.[6][7] This disruption of DNA replication and repair ultimately triggers programmed cell death (apoptosis).[8]

However, the clinical utility of doxorubicin as a monotherapy is often limited by dose-dependent cardiotoxicity and the development of drug resistance.[3][9] Combination chemotherapy addresses these challenges by employing multiple agents that attack cancer cells through different mechanisms. The goals of this strategy are to:

-

Enhance Therapeutic Efficacy: Achieve synergistic or additive cell killing, where the combined effect is greater than the sum of the individual drug effects.[10][11]

-

Overcome or Delay Drug Resistance: Target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance mechanisms.[11]

-

Reduce Host Toxicity: Allow for the use of lower doses of individual agents, thereby minimizing dose-limiting side effects like cardiotoxicity.[11]

Commonly used doxorubicin-containing regimens include AC (Adriamycin/Doxorubicin, Cyclophosphamide), CHOP (Cyclophosphamide, Hydroxydaunorubicin/Doxorubicin, Vincristine, Prednisone), and combinations with taxanes like Paclitaxel.[3][12] This guide provides a framework and detailed protocols for the preclinical evaluation of such combinations.

Core Mechanisms of Doxorubicin Action & Synergistic Interactions

A foundational understanding of doxorubicin's mechanism is critical for designing rational drug combinations. As illustrated below, doxorubicin exerts its anticancer effects through several key pathways.

Sources

- 1. Anthracycline chemotherapy: Drugs, side effects, and outlook [medicalnewstoday.com]

- 2. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Doxorubicin - Wikipedia [en.wikipedia.org]

- 4. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. Cancer: How does doxorubicin work? | eLife [elifesciences.org]

- 10. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. cancernetwork.com [cancernetwork.com]

Advanced Drug Delivery: Liposomal Formulation of Doxorubicin for Enhanced Therapeutic Efficacy

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract and Introduction

Doxorubicin (DOX) is a cornerstone of chemotherapy, belonging to the highly potent anthracycline class of antibiotics.[][2] Its broad-spectrum efficacy against a range of hematological and solid tumors is well-documented.[][3][4] The primary mechanism of action involves the intercalation of DOX into the DNA double helix and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[][5][6][7] This dual action effectively halts the proliferation of rapidly dividing cancer cells.

Despite its therapeutic power, the clinical utility of conventional DOX is severely constrained by a dose-dependent cardiotoxicity, which can lead to life-threatening congestive heart failure.[2][5] This toxicity arises from the drug's non-specific distribution throughout the body and its accumulation in healthy tissues, particularly the heart. To mitigate these adverse effects while preserving antitumor activity, advanced drug delivery systems have been developed. Liposomal encapsulation stands out as one of the most successful strategies.[3][8]

Liposomes are microscopic, spherical vesicles composed of a phospholipid bilayer enclosing an aqueous core.[9] This structure makes them ideal carriers for both hydrophilic and hydrophobic drugs. Encapsulating Doxorubicin within a liposomal carrier, particularly a "stealth" formulation featuring a polyethylene glycol (PEG) coating, fundamentally alters the drug's pharmacokinetic profile.[3][10] This modification leads to prolonged circulation time in the bloodstream, reduced uptake by the reticuloendothelial system, and significantly lower accumulation in cardiac tissue.[11]

Furthermore, liposomes within a specific size range (typically 100-200 nm) can preferentially accumulate in tumor tissues through a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[8] The leaky vasculature and poor lymphatic drainage characteristic of solid tumors allow these nanoparticles to extravasate and become trapped, increasing the local drug concentration at the target site. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, characterization, and preclinical evaluation of a high-quality liposomal Doxorubicin formulation.

Scientific Principles and Causality

Mechanism of Doxorubicin Action

Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells. The planar anthracycline ring structure of the molecule inserts itself (intercalates) between DNA base pairs, distorting the double helix and obstructing the processes of replication and transcription.[][7] Concurrently, DOX forms a stable ternary complex with DNA and the topoisomerase II enzyme.[5][6] This complex traps the enzyme after it has cleaved the DNA strands, preventing their re-ligation and leading to an accumulation of double-strand breaks, which ultimately triggers apoptosis (programmed cell death).

Caption: Doxorubicin's dual mechanism of action.

The Rationale for Remote Loading

Passive encapsulation of water-soluble drugs like Doxorubicin into liposomes often results in low loading efficiency and poor retention. The key to creating a stable, high-payload formulation is active or remote loading . This technique utilizes a transmembrane ion gradient as a driving force to actively pull and trap the drug inside the liposome's aqueous core.

The most common and robust method employs an ammonium sulfate gradient.[12] Liposomes are initially formed in a solution of ammonium sulfate. Subsequently, the external buffer is exchanged, creating a high concentration of (NH₄)₂SO₄ inside the liposomes and a negligible concentration outside. This establishes a chemical potential gradient. Ammonia (NH₃), being a small, neutral molecule, can diffuse out of the liposome, leaving behind a proton (H⁺) for every molecule that exits. This process generates a significant pH gradient, with the liposome interior becoming acidic (pH ≈ 4.0-5.5).